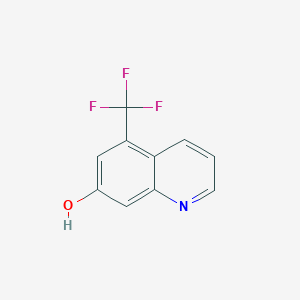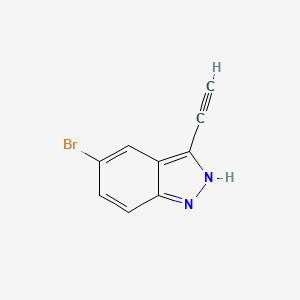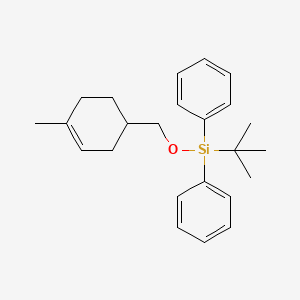
Tert-butyl((4-methylcyclohex-3-en-1-yl)methoxy)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a tert-butyl group, a methylcyclohexene ring, and a diphenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl chloride with diphenylsilane in the presence of a base to form tert-butyl-diphenylsilane. This intermediate is then reacted with 4-methylcyclohex-3-en-1-ol under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or platinum complexes .
Industrial Production Methods
Industrial production of tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium or platinum complexes. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce saturated hydrocarbons or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
Tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules and potential bioactive properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane involves its interaction with molecular targets through various pathways. The compound’s functional groups enable it to participate in binding interactions, catalytic processes, and chemical transformations. The specific pathways depend on the context of its application, such as catalysis or biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl-diphenylsilane: Lacks the methylcyclohexene moiety, making it less complex.
4-methylcyclohex-3-en-1-ol: Contains the cyclohexene ring but lacks the silane and tert-butyl groups.
Diphenylsilane: A simpler silane compound without the tert-butyl and cyclohexene groups.
Uniqueness
Tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C24H32OSi |
|---|---|
Molecular Weight |
364.6 g/mol |
IUPAC Name |
tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane |
InChI |
InChI=1S/C24H32OSi/c1-20-15-17-21(18-16-20)19-25-26(24(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-15,21H,16-19H2,1-4H3 |
InChI Key |
ZFFCADWPYIZJOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)


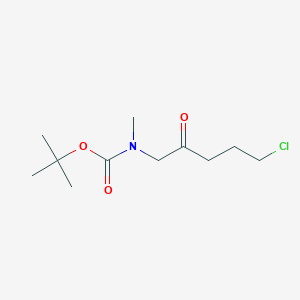
![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)
![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)
![[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13888679.png)
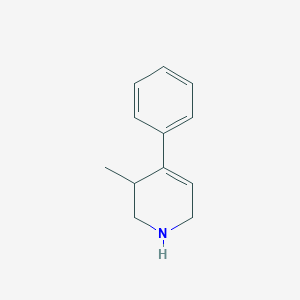
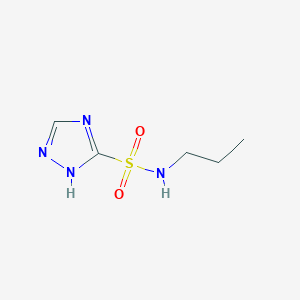
![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
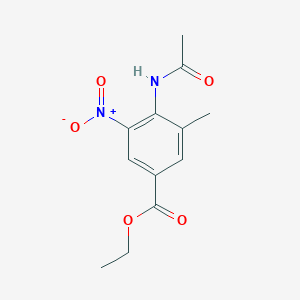
![N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide](/img/structure/B13888707.png)
